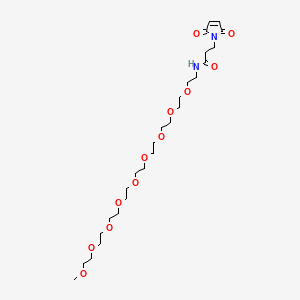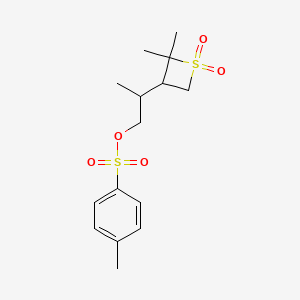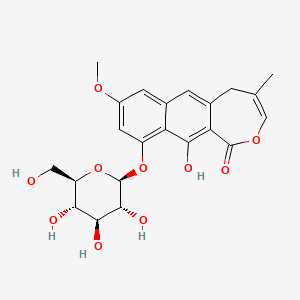
Cetirizine Impurity C dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetirizine Impurity C dihydrochloride is a chemical compound that is considered an impurity of cetirizine, a second-generation antihistamine. Cetirizine is a carboxylated metabolite of hydroxyzine and is known for its selective inhibition of the histamine H1 receptor, making it effective in treating allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cetirizine dihydrochloride involves the reaction of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of cetirizine dihydrochloride involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Cetirizine Impurity C dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Cetirizine Impurity C dihydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the quality control and validation of cetirizine production processes.
作用机制
Cetirizine Impurity C dihydrochloride exerts its effects primarily through the inhibition of the histamine H1 receptor. This inhibition prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on the surface of various cells, including those in the respiratory tract and skin .
相似化合物的比较
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with a higher affinity for the H1 receptor.
Hydroxyzine: A first-generation antihistamine and the parent compound of cetirizine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Cetirizine Impurity C dihydrochloride is unique due to its specific structure and role as an impurity in cetirizine formulations. Its presence can affect the stability and efficacy of the final pharmaceutical product, making its study crucial for quality control and assurance in the pharmaceutical industry .
属性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |
InChI 键 |
MUZLUPGCGALIKR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)






![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)


![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
